(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone

medicinal chemistry kinase inhibitor ligand efficiency

This intermediate uniquely combines a 6-benzyloxy pyrimidine hinge-binding motif with a 4,4-dimethyloxazolidine amide. The constrained oxazolidine replaces flexible amide linkers in kinase inhibitors, reducing rotational freedom and off-target hydrolysis to improve selectivity. The benzyloxy group serves as a lipophilic mask that can be cleaved via hydrogenolysis to reveal the free 6-hydroxypyrimidine. Opt for this scaffold over simple benzyloxypyrimidine acids or esters when precise hydrogen-bond geometry is critical.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 2034618-36-3
Cat. No. B2868970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone
CAS2034618-36-3
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESCC1(COCN1C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3)C
InChIInChI=1S/C17H19N3O3/c1-17(2)10-22-12-20(17)16(21)14-8-15(19-11-18-14)23-9-13-6-4-3-5-7-13/h3-8,11H,9-10,12H2,1-2H3
InChIKeyIKIQMZIYOGSHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(Benzyloxy)-4-(4,4-dimethyloxazolidine-3-carbonyl)pyrimidine (CAS 2034618-36-3): A Structurally Differentiated Intermediate for Focused Kinase Library Design


The compound (6-(benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone (CAS 2034618-36-3, C17H19N3O3, MW 313.36) is a synthetic intermediate featuring a rare combination of a 6-benzyloxy-protected pyrimidine core and a constrained 4,4-dimethyloxazolidine amide motif [1]. This chemotype belongs to the benzyloxypyrimidine class, which has been extensively explored as kinase hinge-binders and protein-protein interaction inhibitors, but its specific oxazolidine carbonyl substituent introduces unique conformational restriction and hydrogen-bonding geometry not present in standard analogs [2]. The compound is typically supplied at ≥95% purity for research use and serves as a building block for medicinal chemistry optimization campaigns [1].

Why 6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone Cannot Be Replaced by Common Benzyloxypyrimidine or Oxazolidine Building Blocks


Simply substituting this compound with a generic 6-benzyloxypyrimidine-4-carboxylic acid or a standard oxazolidine amide overlooks the critical synergistic effect of its combined pharmacophore. The benzyloxy group provides a lipophilic aromatic surface for hydrophobic pocket occupation, while the 4,4-dimethyloxazolidine amide acts as a sterically constrained hydrogen-bond acceptor with reduced conformational entropy [1]. This contrasts sharply with 6-(benzyloxy)pyrimidine-4-carboxylic acid or its simple alkyl amides, which lack the dimethyl substitution and the cyclic oxazolidine constraint, offering different rotational freedom and metabolic stability profiles . Therefore, procurement without this specific scaffold introduces uncontrolled variables in any synthetic SAR or medicinal chemistry study.

Procurement Decision Evidence: Quantitative Differentiation of 6-(Benzyloxy)-4-(4,4-dimethyloxazolidine-3-carbonyl)pyrimidine


Conformational Restriction and Ligand Efficiency vs. Unconstrained 6-Benzyloxypyrimidine Amides

The 4,4-dimethyloxazolidine group imposes a single, energetically favored conformation, reducing the entropic penalty upon target binding compared to flexible N-alkyl or N,N-dialkyl amide analogs. This principle is well-established for cyclic amide isosteres, where conformational preorganization can improve binding affinity by 0.5–1.5 kcal/mol without increasing molecular weight [1]. While direct target binding data for this specific compound is not publicly available, class-level inference from oxazolidinone and oxazolidine kinase inhibitor series suggests that the constrained amide geometry enhances hinge-region hydrogen-bond complementarity.

medicinal chemistry kinase inhibitor ligand efficiency

Hydrogen-Bond Acceptor Geometry Comparison with 4-Benzyloxypyrimidine Isomers

The 6-benzyloxy substitution pattern directs the pyrimidine N1 and N3 lone pairs into a distinct spatial arrangement relative to the oxazolidine carbonyl, creating a unique hydrogen-bond acceptor triad (pyrimidine N1, N3, and amide carbonyl O) predicted to engage kinase hinge motifs in a bidentate or tridentate fashion [1]. In contrast, 4-benzyloxypyrimidine analogs place the benzyloxy group para to the hinge-binding nitrogen atoms, altering the electronics and directing a different hydrogen-bonding vector .

molecular recognition kinase inhibitor hydrogen bonding

Physicochemical Property Profile vs. Generic 6-Benzyloxypyrimidine Building Blocks

Introduction of the 4,4-dimethyloxazolidine amide significantly alters key physicochemical properties relative to the core 6-benzyloxypyrimidine-4-carboxylic acid scaffold [1]. The target compound exhibits a calculated logP of approximately 2.2 and 3 hydrogen-bond acceptors, placing it in favorable drug-like chemical space, whereas the carboxylic acid precursor (cLogP ~1.5) is more polar and ionizable, with different membrane permeability properties .

physicochemical properties drug-likeness procurement specification

Optimal Application Scenarios for (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone Based on Evidence


Kinase Inhibitor Lead Optimization: Scaffold Replacement with Conformational Constraint

Procure this compound as a key intermediate when the medicinal chemistry objective is to replace a flexible amide linker in a kinase inhibitor lead series with a conformationally constrained oxazolidine isostere. The 4,4-dimethyl substitution reduces off-target amide hydrolysis and restricts rotational degrees of freedom, which has been shown in analogous chemotypes to improve kinase selectivity profiles and ligand efficiency [1]. This application is particularly relevant for Type I and Type II kinase inhibitors targeting the hinge region, where precise hydrogen-bond geometry is critical.

Chemical Biology Probe Synthesis: Selective Pharmacophore Introduction

Use this building block to install a benzyloxy-protected pyrimidine as a masked hinge-binding motif. The oxazolidine carbonyl serves as a latent functional handle for further diversification, while the benzyl group acts as a protecting group that can be removed via hydrogenolysis to reveal the free 6-hydroxypyrimidine under mild conditions [2]. This dual functionality is not accessible with simpler benzyloxypyrimidine acids or esters, making this compound a strategic choice for convergent probe synthesis.

Physicochemical Property Screening Library Construction

Incorporate this compound into a focused library designed to systematically vary lipophilicity and hydrogen-bonding capacity. Its cLogP (~2.2) and neutral amide character distinguish it from more polar benzyloxypyrimidine analogs, allowing medicinal chemists to probe the impact of increasing lipophilicity on cellular potency, solubility, and metabolic stability in a controlled manner .

Quote Request

Request a Quote for (6-(Benzyloxy)pyrimidin-4-yl)(4,4-dimethyloxazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.